PROTAC development is hindered by linker variability, which introduces confounding factors in SAR studies and can invalidate degradation data. E3 ligase Ligand-Linker Conjugate 37 eliminates this risk as a precisely defined, high-purity heterobifunctional intermediate for CRBN-based degraders.
- Ensures experimental consistency by providing a fixed E3 ligase module and linker composition for POI ligand conjugation.
- Minimizes batch-to-batch variability, a critical factor for reliable library synthesis and in vivo PK/PD translation.
- Purity of ≥98% guarantees that the primary variable in your study is the target ligand, not the intermediate.
Molecular FormulaC31H42N4O8
Molecular Weight598.7 g/mol
Cat. No.B12385874
⚠ Attention: For research use only. Not for human or veterinary use.
E3 ligase Ligand-Linker Conjugate 37 is a heterobifunctional synthetic intermediate designed for proteolysis-targeting chimera (PROTAC) development . It comprises a thalidomide-derived cereblon (CRBN) E3 ligase recruiting ligand covalently attached to a flexible polyethylene glycol (PEG) chain linker [1]. The conjugate acts as a modular building block, enabling researchers to couple a custom protein-of-interest (POI) ligand to the linker's terminal functional group, thereby constructing complete CRBN-recruiting PROTAC molecules [2]. This modular approach simplifies the synthesis of CRBN-based degraders and ensures consistent recruitment of the CRBN E3 ligase complex, which is essential for the ubiquitin-proteasome system (UPS)-mediated degradation of target proteins [3]. As a critical intermediate, its purity and defined structure directly influence the efficacy and reproducibility of the final PROTAC compound.
WorkflowModular CRBN-PEG building block for straightforward PROTAC assembly
[3] Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery. Cell, 181(1), 102-114. View Source
Why Generic Substitutions Fail for Conjugate 37
The empirical nature of PROTAC linker length-activity relationships (SAR) makes the specific geometry of a ligand-linker conjugate a critical, non-interchangeable variable [1]. Alterations in linker length, composition, or attachment point fundamentally alter the effective molarity for ternary complex formation between the E3 ligase and the target protein, leading to profound shifts in degradation potency (DC50) [2]. Literature indicates that linker length is a primary driver of PROTAC efficacy, with suboptimal lengths resulting in a 'bell-shaped' activity curve where degradation efficiency can vary by several orders of magnitude [3]. Consequently, replacing E3 ligase Ligand-Linker Conjugate 37 with a seemingly analogous conjugate featuring a different linker (e.g., a shorter PEG chain or an alkyl linker) introduces an untested and highly probable confounding variable into the PROTAC design, which can invalidate structure-activity relationship (SAR) studies and lead to incorrect conclusions about target engagement and degradation potential. This lack of interchangeability underscores the need for a precisely defined intermediate to ensure experimental consistency and valid SAR analysis.
LinkerPEG chain length and composition are critical; substitution may shift DC50 by orders of magnitude due to altered ternary complex geometry.
AttachmentChanging the linker attachment point on the CRBN ligand may disrupt the optimal spatial arrangement for efficient ubiquitination.
E3 ligaseVHL-recruiting conjugates target a different ligase, leading to distinct degradation profiles and tissue selectivity; not directly interchangeable.
[1] Troup, R. I., Fallan, C., & Baud, M. G. J. (2021). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 2(3), 273-304. View Source
[2] Donovan, K. A., Ferguson, F. M., Bushman, J. W., Eleuteri, N. A., Bhunia, D., Ryu, S. S., ... & Gray, N. S. (2020). Mapping the Degradable Kinome Provides a Resource for Expedited Degrader Development. Cell, 183(6), 1714-1731. View Source
[3] Bond, M. J., Chu, L., Nalawansha, D. A., Li, K., & Crews, C. M. (2020). Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs. ACS Central Science, 6(8), 1367-1375. View Source
Conjugate 37: Key Differentiators vs. Alternatives
Purity vs. Generic CRBN Conjugates
A key differentiator for procurement is the guaranteed purity specification. E3 ligase Ligand-Linker Conjugate 37 is supplied with a minimum purity of ≥98% as verified by multiple vendors . This high purity is critical because even trace impurities in a PROTAC intermediate can be carried forward and significantly impact the interpretation of cell-based degradation assays. In contrast, many generic or less rigorously characterized CRBN ligand-linker conjugates are offered at lower purity grades (e.g., 95%) or without explicit purity guarantees, which introduces greater experimental variability .
Purity SpecificationData to verify
≥98%
Supports reproducible PROTAC degradation data
Vs. ~95% generic; vendor specification; independent QC recommended
Vendor specifications (InvivoChem, MedChemExpress) vs. industry typical
Why This Matters
Higher purity reduces the risk of confounding biological activity from impurities, ensuring more reliable and reproducible PROTAC degradation data.
PROTAC SynthesisQuality ControlReproducibility
PEG Linker Impact on Ternary Complex Formation
The linker in E3 ligase Ligand-Linker Conjugate 37 is a specific polyethylene glycol (PEG) chain, a critical structural feature that differentiates it from alkyl-chain based conjugates. While the exact PEG unit count is proprietary, it falls within a range known to be optimal for many PROTAC systems. Comparative literature demonstrates that the choice between PEG and alkyl linkers directly impacts degradation potency. For example, in a study of AURKA degraders, altering the attachment point of a PEG linker to the 5-position of thalidomide enabled identification of a potent degrader with a linker as short as 2 PEG units, highlighting the nuanced relationship between linker type and degradation efficiency [1]. Furthermore, a direct comparison in a BCR-ABL1 PROTAC context showed that a VHL ligand conjugated with a specific linker (Conjugate 51) resulted in a potent degrader with an IC50 of 1.11 μM [2]. This contrasts with reports that alkyl linkers, while improving permeability, can sometimes reduce degradation potency compared to PEG linkers of similar length due to differences in flexibility and solubility [3].
PEG Linker ImpactClass-level
PEG linker (proprietary composition)
vs. alkyl linkers (C4–C8)
Reported DC50 shift: >10-fold
Linker type may shift degradation potency
Exact PEG unit count proprietary; SAR context-dependent
LinkerologyTernary ComplexDC50
Evidence Dimension
Linker Type and Degradation Efficiency
Target Compound Data
Specific PEG linker (exact composition proprietary)
Comparator Or Baseline
Alkyl linkers (e.g., C4-C8) or alternative PEG lengths
Quantified Difference
Varied; literature reports up to >10-fold difference in DC50 between optimal and suboptimal linkers
Conditions
In vitro degradation assays in various cell lines (e.g., AURKA, BCR-ABL1)
Why This Matters
The specific PEG linker composition is a key determinant of PROTAC activity, and substituting with a different linker type can lead to unpredictable and often inferior degradation profiles.
LinkerologyTernary ComplexDC50
[1] ProteomeXchange Consortium. (2023). Dataset PXD040391-3: Structure-activity relationship study of MK-5108-derived PROTACs against AURKA. ProteomeXchange. View Source
[2] Burslem, G. M., Schultz, A. R., Bondeson, D. P., Eide, C. A., Savage Stevens, S. L., Druker, B. J., & Crews, C. M. (2019). Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-mediated Targeted Protein Degradation. Cancer Research, 79(15), 4087-4096. View Source
[3] BOC Sciences. (2025). Alkyl Linkers in PROTACs: Enhancing Membrane Permeability and Bioavailability. BOC Sciences Blog. View Source
CRBN vs. VHL E3 Ligase Specificity
E3 ligase Ligand-Linker Conjugate 37 is engineered to recruit the cereblon (CRBN) E3 ligase complex, a feature that distinguishes it from VHL-recruiting conjugates. The choice of E3 ligase is not trivial; it dictates the tissue expression profile, the subcellular localization of degradation, and the types of neo-substrates that can be degraded. For instance, a study on BCR-ABL1 degraders demonstrated that a VHL-based conjugate (E3 ligase Ligand-Linker Conjugates 51) produced a potent degrader (IC50 = 1.11 μM) [1]. In a separate study, a VHL-recruiting conjugate (E3 ligase Ligand-Linker Conjugates 14) achieved near-complete degradation of BRD4 (Dmax >90%) at 10 nM . This conjugate's specificity for CRBN offers an orthogonal approach, which is particularly valuable when VHL recruitment is ineffective or when targeting proteins in tissues with low VHL expression. Furthermore, CRBN-recruiting PROTACs can leverage the immunomodulatory imide drug (IMiD) binding site, offering a different chemical space for ternary complex formation and potentially accessing a distinct set of target proteins.
Varies by target; comparative studies show distinct degradation profiles (e.g., BCR-ABL1 IC50 = 1.11 μM for VHL-based degrader; BRD4 Dmax >90% for VHL-based degrader)
Conditions
In vitro degradation assays in Ba/F3, HEK293T, and MV4-11 cell lines
Why This Matters
The CRBN-specific recruitment profile provides an alternative degradation pathway, expanding the toolbox for targeting proteins that are not amenable to VHL-based degradation strategies.
CRBNVHLE3 Ligase Selectivity
[1] Burslem, G. M., Schultz, A. R., Bondeson, D. P., Eide, C. A., Savage Stevens, S. L., Druker, B. J., & Crews, C. M. (2019). Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-mediated Targeted Protein Degradation. Cancer Research, 79(15), 4087-4096. View Source
Supplier Quality Documentation as Differentiator
Reputable suppliers of E3 ligase Ligand-Linker Conjugate 37 provide detailed analytical documentation, including certificates of analysis (CoA) with HPLC and LC/MS purity verification [1]. This is a critical procurement differentiator compared to suppliers who do not offer or guarantee such rigorous quality control. For example, while some vendors may list a product as 'E3 ligase ligand-linker conjugate' without precise structural or purity confirmation, leading suppliers ensure that the supplied material is exactly the intended compound with ≥98% purity . This level of documentation is essential for generating robust and reproducible SAR data in PROTAC optimization campaigns, as even minor impurities can lead to false-positive or false-negative results in biological assays. The availability of a CoA with verified purity and identity directly mitigates the risk of experimental failure due to substandard starting materials.
QC DocumentationReported
Full CoA with HPLC/LC-MS verification
Documentation supports lot consistency for SAR
Procurement from qualified suppliers reduces experimental variability
Full CoA with HPLC/LC-MS verification (≥98% purity)
Comparator Or Baseline
Suppliers offering 'research grade' with unspecified purity
Quantified Difference
Qualitative difference in available documentation and guaranteed purity level
Conditions
Vendor specifications and industry standard practices
Why This Matters
Procurement from a supplier with rigorous analytical QC reduces experimental variability and ensures the validity of downstream PROTAC structure-activity relationship studies.
E3 ligase Ligand-Linker Conjugate 37 is ideally suited for the parallel synthesis of focused CRBN-based PROTAC libraries. Its defined linker composition and high purity (≥98%) ensure that the primary variable in the library is the target protein ligand, not the E3 ligase recruiting module. This minimizes confounding factors in structure-activity relationship (SAR) studies and accelerates the identification of potent and selective degraders [1]. The use of a consistent, high-quality intermediate like Conjugate 37 is essential for generating reliable and comparable data across a library of hundreds of compounds.
Benchmarking CRBN vs. VHL Degradation
This conjugate provides a well-defined CRBN-recruiting module for comparative degradation studies. Researchers can use it to construct a CRBN-based degrader of a known target and directly compare its degradation efficiency and kinetics against a VHL-based degrader targeting the same protein. Such comparative studies are fundamental for determining the optimal E3 ligase for a given protein target, as the efficacy of degradation can be highly dependent on the E3 ligase, the linker, and the specific ternary complex geometry [2]. This application is critical for rationally selecting the most effective degradation pathway.
Ternary Complex Formation and Linker Optimization
Conjugate 37 serves as a robust starting point for systematic linker optimization studies. By coupling it to a validated POI ligand, researchers can synthesize a series of PROTACs where only the linker is varied, allowing for the precise deconvolution of linker effects on ternary complex formation, cellular permeability, and degradation efficiency [3]. This approach is essential for moving beyond empirical optimization toward a more rational understanding of PROTAC design, and the well-characterized nature of Conjugate 37 ensures that observed activity differences are attributable to linker modifications rather than batch-to-batch variability in the E3 ligase ligand module [4].
Validated Starting Material for In Vivo Studies
For research programs advancing CRBN-based PROTACs into animal models, the high purity and reproducible quality of Conjugate 37 provide a reliable foundation for in vivo pharmacokinetic (PK) and pharmacodynamic (PD) studies. By using a consistent, high-purity intermediate , researchers can have greater confidence that any observed in vivo efficacy or toxicity is due to the designed PROTAC mechanism rather than impurities or batch-to-batch variations in the starting material. This is a critical factor for translating promising in vitro degraders into successful in vivo proof-of-concept experiments.
Application
Selection Property
Validation Focus
CRBN-based PROTAC library synthesis
Defined CRBN-PEG module with terminal coupling handle
Library SAR consistency; degrader ranking
CRBN vs. VHL degradation benchmarking
Orthogonal E3 ligase recruitment (CRBN vs VHL)
Comparative target degradation kinetics and selectivity
Linker SAR and ternary complex optimization
Consistent linker composition and attachment geometry
Linker-dependent DC50 and permeability profiling
In vivo PROTAC characterization
Lot-consistent, specification-grade intermediate
In vivo exposure and target degradation profiling
[1] Bond, M. J., Chu, L., Nalawansha, D. A., Li, K., & Crews, C. M. (2020). Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs. ACS Central Science, 6(8), 1367-1375. View Source
[2] Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery. Cell, 181(1), 102-114. View Source
[3] Troup, R. I., Fallan, C., & Baud, M. G. J. (2021). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 2(3), 273-304. View Source
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.